molecular formula C23H18N2O4S B489806 N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide CAS No. 692763-49-8

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide

Cat. No.: B489806
CAS No.: 692763-49-8
M. Wt: 418.5g/mol
InChI Key: YJRQANZNFMMCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide is a sulfonamide-based benzamide derivative featuring a 4-methoxyphenyl group and a quinolin-8-ylsulfonyl moiety linked via a benzamide backbone. Its quinoline component may contribute to π-π stacking interactions, while the methoxyphenyl group could influence solubility and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRQANZNFMMCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Coupling with Benzamide: The final step involves coupling the quinoline-sulfonyl intermediate with 4-methoxyphenylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Experimental Findings

In vitro assays using the CCK8 method indicated that QS-3g significantly reduced TNF-α stimulated inflammatory responses in FLS. Histological analyses, including H&E staining and micro-computed tomography (micro-CT), revealed that treatment with QS-3g led to decreased synovial hypertrophy and inflammatory cell infiltration, as well as reduced bone destruction in K/BxN serum transfer arthritis models .

Efficacy Against Cancer Cell Lines

QS-3g has also been investigated for its anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including HeLa, MCF-7, SKBR3, and PC3. The compound demonstrated a notable IC50 value of 79 nM against the HeLa cancer cell line, indicating strong cytotoxic activity .

Summary of Case Studies

Study Focus Findings Methodology
Anti-inflammatory effects in RAQS-3g inhibits RAMP1, reducing IL-6 and IL-1β levelsCCK8 assay, H&E staining, micro-CT
Anticancer activityEffective against HeLa cells with an IC50 of 79 nMIn vitro assays on multiple cancer cell lines

Future Directions and Research Implications

The findings surrounding N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide suggest several avenues for future research:

  • Combination Therapies : Investigating the effects of combining QS-3g with other anti-inflammatory or anticancer agents could enhance therapeutic outcomes.
  • Mechanistic Studies : Further exploration into the molecular pathways influenced by QS-3g could provide deeper insights into its efficacy and potential side effects.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials is necessary to evaluate the safety and effectiveness of QS-3g in human populations.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 4-Methoxyphenyl Moieties

  • N-(4-Methoxyphenyl)piperazin-ium Salts (I–III): These salts (e.g., ethoxy-, methoxy-, and hydroxybenzoate derivatives) share the 4-methoxyphenyl group but differ in their anionic components. The dihedral angles between the aryl rings of the cation and anion range from 62.3(1)° to 68.4(1)°, influencing molecular conformation and crystal packing .
  • Enamine Derivatives (3a–g): Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] feature a 4-methoxyphenyl group within an oxazolone-based scaffold. These derivatives emphasize the role of the methoxyphenyl group in stabilizing enamine intermediates during synthesis, a feature that may also apply to the target compound’s reactivity .

Hydrogen-Bonding and Crystal Packing

The N-(4-methoxyphenyl)piperazin-ium salts exhibit robust hydrogen-bonded networks, including N–H···O and O–H···O interactions, forming infinite chains of fused rings. These interactions stabilize di-periodic layers or tri-periodic networks . For the target compound, the sulfonamide group (N–S(=O)₂) could engage in similar hydrogen bonding, but the quinoline ring’s rigidity might reduce conformational flexibility compared to the piperazine-based salts.

Data Table: Key Properties of Analogous Compounds

Compound Name Substituents Dihedral Angle (°) Biological Activity Reference
N-(4-Methoxyphenyl)piperazin-ium ethoxybenzoate Ethoxybenzoate anion 68.4(1) N/A (structural study)
N-(4-Methoxyphenyl)piperazin-ium hydroxybenzoate Hydroxybenzoate anion 62.3(1) N/A (structural study)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine Thiazol-2-yl, azepin-2-yl N/A Cardioprotective
Target Compound Quinolin-8-ylsulfonyl, benzamide N/A Undocumented

Discussion and Limitations

The comparison reveals that substituents significantly impact molecular conformation and functionality. For example:

  • The target compound’s dihedral parameters remain unstudied but could be inferred from analogs.

Limitations : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the evidence, necessitating extrapolation from structural analogs. Further experimental studies are required to validate these hypotheses.

Biological Activity

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide functional group linked to a quinoline moiety, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of viral replication. For instance, compounds with similar structural features have shown promising results against Zika virus by inhibiting the RNA-dependent RNA polymerase (RdRp) activity, which is crucial for viral replication. In particular, related compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition at relatively low concentrations .

Table 1: Antiviral Activity of Related Compounds

Compound NameTarget VirusIC50 (µM)CC50 (µM)Selectivity Index
This compoundZika Virus4.183.6620.4
PedalitinZika Virus4.183.6620.4
QuercetinZika Virus0.535.9972

This table summarizes the antiviral activity of this compound compared to other compounds against Zika virus.

Anticancer Activity

In addition to antiviral properties, this compound has been investigated for its anticancer potential. Studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival signaling pathways. For example, compounds with similar structural motifs have been documented to exhibit cytotoxic effects on various cancer cell lines .

Case Studies and Research Findings

Several case studies have explored the therapeutic implications of sulfonamide derivatives in clinical settings:

  • Case Study: Inhibition of Cancer Cell Proliferation
    • A study involving a series of sulfonamide derivatives, including this compound, demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 10 µM, suggesting potential as a therapeutic agent .
  • Case Study: Antiviral Efficacy
    • In vitro studies on Zika virus-infected Vero cells showed that treatment with this compound resulted in a marked reduction in viral load, supporting its role as an effective antiviral agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells:

  • Inhibition of RdRp : The compound may bind to allosteric sites on RdRp, disrupting viral RNA synthesis.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by modulating signaling cascades associated with cell survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via acylation of sulfonamide intermediates. For example, sulfonyl chlorides (e.g., quinoline-8-sulfonyl chloride) react with N-(4-methoxyphenyl)acetamide derivatives under basic conditions (e.g., NaOH in chloroform at 22°C). Yield optimization requires precise stoichiometry and temperature control, as demonstrated in analogous syntheses of dithiocarbamate derivatives .
  • Key Parameters : Reaction time (6–12 hr), solvent selection (chloroform or DMF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm methoxyphenyl protons (δ 3.8–4.0 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm).
  • IR : Stretching frequencies for sulfonamide (S=O at 1150–1350 cm1^{-1}) and amide (C=O at 1650–1700 cm1^{-1}) groups .
  • Elemental Analysis : Validate molecular formula (e.g., C23_{23}H19_{19}N3_3O4_4S).

Q. What safety protocols are recommended for handling sulfonamide derivatives like this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eye contact).
  • Avoid dust inhalation (S22 safety code) and work in a fume hood. Toxicity data are limited, so treat it as hazardous .

Advanced Research Questions

Q. How does the substitution pattern on the methoxyphenyl and quinoline moieties affect antifungal activity?

  • Methodology :

  • Compare bioactivity of derivatives (e.g., 4-nitro vs. 4-methoxy substituents) against Fusarium oxysporum using agar diffusion assays (0.4% concentration, 18 mm inhibition zone).
  • Structure-Activity Relationship (SAR) analysis shows electron-withdrawing groups enhance antifungal potency by increasing sulfonamide electrophilicity .

Q. How can crystallographic data resolve discrepancies in reported biological activities of similar sulfonamides?

  • Methodology :

  • Perform single-crystal X-ray diffraction to determine bond angles and planarity of the sulfonylbenzamide core. For example, torsion angles >30° between quinoline and methoxyphenyl groups reduce membrane permeability .
  • Correlate crystallinity (from XRPD) with solubility and bioactivity .

Q. What strategies mitigate byproduct formation during the acylation step of the synthesis?

  • Methodology :

  • Use anhydrous solvents (e.g., chloroform) and acid scavengers (e.g., DMAP) to suppress hydrolysis of sulfonyl chloride intermediates.
  • Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and water.
  • Analyze degradation products via LC-MS. Polar solvents like DMSO enhance stability by reducing hydrolysis of the sulfonamide bond .

Contradictions and Validation

Q. Conflicting reports on antibacterial efficacy: How to design experiments to validate activity against Pectobacterium carotovorum?

  • Methodology :

  • Use standardized MIC (Minimum Inhibitory Concentration) assays in nutrient broth (24 hr incubation, OD600_{600} measurement).
  • Compare with positive controls (e.g., TMTD) and validate via disk diffusion (zone >15 mm indicates significant activity) .

Q. Why do some analogs show cardioprotective activity while others do not?

  • Methodology :

  • Screen derivatives in hypoxia-induced smooth muscle contraction models. For example, N-(4-methoxyphenyl)thiazol-2-yl analogs reduce contractile response by 40% vs. Levocarnitine (25%) via ROS scavenging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.